Fmoc-Lys(HOMCA)-OH

Description

Evolution and Significance of Fmoc-Protected Amino Acids in Peptide Synthesis Research

The introduction of the Fmoc group by Carpino and Han marked a pivotal moment in peptide chemistry. nih.gov Initially developed for solution-phase synthesis, its true potential was realized in SPPS, a technique pioneered by Bruce Merrifield. csic.esmolport.com SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support, streamlining the synthesis process and enabling the creation of long and complex peptides. rsc.orgnih.gov The Fmoc strategy offered an orthogonal protection scheme, where the temporary Fmoc group could be removed without cleaving the permanent protecting groups on amino acid side chains or the linker attaching the peptide to the resin. csic.es This orthogonality is crucial for the synthesis of modified peptides, such as those containing phosphorylated or glycosylated amino acids. nih.gov The industrialization and regulation of Fmoc-amino acid production have led to high-purity building blocks, further enhancing the reliability of peptide synthesis. nih.gov

Role of Lysine (B10760008) as a Branching and Functionalization Point in Peptidic Systems

Among the twenty common proteinogenic amino acids, lysine stands out due to its unique structural features. masterorganicchemistry.com It possesses a primary amino group at the end of its side chain (the ε-amino group), in addition to the α-amino group that participates in peptide bond formation. upf.edumdpi.com This side-chain amine provides a versatile handle for a wide range of chemical modifications.

One of the most significant applications of lysine is in the creation of branched or dendritic peptides. upf.edumdpi.commdpi.com By selectively deprotecting the ε-amino group, a second peptide chain can be synthesized, leading to a branched structure. mdpi.comnews-medical.net This approach, often utilizing poly-lysine cores, is employed in the development of multiple antigenic peptides (MAPs) for vaccine research and diagnostics. upf.edu Furthermore, the lysine side chain can be functionalized with a variety of molecules, including fluorescent dyes, biotin (B1667282) for affinity purification, or polyethylene (B3416737) glycol (PEG) to improve solubility and pharmacokinetic properties. news-medical.net This versatility makes lysine a critical component in the design of complex and functional peptidic systems. news-medical.netresearchgate.net

Overview of Fluorescent Labeling Strategies in Biomolecular Research

Fluorescent labeling is a powerful technique for visualizing and tracking biomolecules in their native environment. researchgate.net Strategies for fluorescently labeling proteins and peptides can be broadly categorized into several approaches:

Genetic Encoding of Fluorescent Proteins: This involves fusing the target protein with a fluorescent protein like Green Fluorescent Protein (GFP). researchgate.net While highly specific, the large size of fluorescent proteins can sometimes interfere with the function of the target protein. beilstein-journals.org

Small Molecule Fluorescent Dyes: These are organic molecules that can be chemically attached to biomolecules. researchgate.net They offer the advantage of smaller size and a wide range of available colors and photophysical properties.

Quantum Dots: These are inorganic nanocrystals that exhibit bright and stable fluorescence. Their tunable optical properties make them attractive for various imaging applications.

Fluorogenic Probes: These are dyes that are "dark" until they bind to their target, reducing background fluorescence and improving imaging contrast. mdpi.com

The choice of labeling strategy depends on the specific application, considering factors like labeling specificity, potential for perturbation of the target molecule, and the desired imaging modality. nih.govnih.gov

Contextualizing Fmoc-Lys(HOMCA)-OH within Advanced Amino Acid Building Blocks

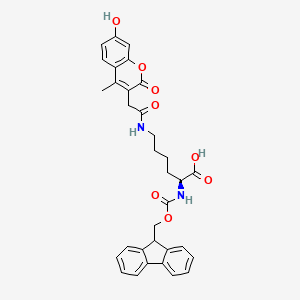

This compound is a prime example of an advanced amino acid building block that combines the key features discussed above. advancedchemtech.comgrace.com It is a lysine derivative where:

The α-amino group is protected by the Fmoc group , making it suitable for standard Fmoc-based solid-phase peptide synthesis. targetmol.comchempep.com

The ε-amino group of the lysine side chain is modified with (7-hydroxy-3-methoxymethoxy-coumarin-4-yl)acetic acid (HOMCA) .

HOMCA is a derivative of coumarin (B35378), a class of compounds well-known for their fluorescent properties. adipogen.comchemimpex.comnih.gov Specifically, 7-hydroxycoumarins exhibit blue fluorescence and their emission can be sensitive to the local environment, such as pH. adipogen.comresearchgate.net By incorporating HOMCA into a lysine residue, this compound allows for the direct and site-specific introduction of a fluorescent probe into a peptide sequence during its synthesis. beilstein-journals.orgresearchgate.net This dual functionality as both a peptide building block and a fluorescent reporter makes it a valuable tool for studying peptide-protein interactions, conformational changes, and localization within biological systems. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32N2O8/c1-19-21-14-13-20(36)16-29(21)43-32(40)26(19)17-30(37)34-15-7-6-12-28(31(38)39)35-33(41)42-18-27-24-10-4-2-8-22(24)23-9-3-5-11-25(23)27/h2-5,8-11,13-14,16,27-28,36H,6-7,12,15,17-18H2,1H3,(H,34,37)(H,35,41)(H,38,39)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBXZDIECVFVRQ-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of Fmoc Lys Homca Oh in Advanced Peptide Chemistry

Incorporation into Peptide Sequences via Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Lys(HOMCA)-OH is its integration into peptide chains using solid-phase peptide synthesis (SPPS). SPPS is a cornerstone of modern peptide science, allowing for the efficient and controlled assembly of amino acids into a desired sequence on a solid support. smolecule.comchempep.com The Fmoc protecting group is fundamental to this process, as it shields the α-amino group of the lysine (B10760008) derivative, preventing unwanted reactions during the coupling of subsequent amino acids. smolecule.comchempep.com This group can be selectively removed under mild basic conditions, typically with piperidine (B6355638), to allow for the stepwise elongation of the peptide chain. chempep.com

The incorporation of fluorescent lysine analogues like this compound requires careful consideration of several factors to ensure the successful synthesis and functionality of the final peptide. The fluorescent dye itself, often being hydrophobic, can alter the physicochemical properties of the peptide, including its conformation, flexibility, and charge distribution. altabioscience.com This may, in turn, affect its biological activity and interactions with other molecules. altabioscience.com

The position of the fluorescent label within the peptide sequence is a critical decision. altabioscience.com While N-terminal labeling is common, the presence of other reactive groups, such as the amino group in the side chain of lysine, can complicate selective labeling. altabioscience.com Therefore, using a pre-functionalized building block like this compound offers a distinct advantage by ensuring site-specific incorporation of the fluorophore at a defined position within the peptide sequence during SPPS. bachem.com

The stability of the fluorescent group to the reagents and conditions used throughout the SPPS cycles is another important consideration. The HOMCA moiety is generally stable under the standard conditions of Fmoc-based SPPS, including coupling and deprotection steps. smolecule.comsigmaaldrich.com

The integration of this compound into peptides is fully compatible with automated SPPS protocols. chempep.com Automated synthesizers streamline the repetitive steps of coupling and deprotection, significantly increasing the efficiency of peptide production. kohan.com.twdokumen.pub Standard protocols utilizing coupling reagents like HBTU or HATU in the presence of a base such as DIPEA are effective for incorporating this modified amino acid. smolecule.comunifi.it The use of automated platforms ensures consistent reaction conditions and allows for the synthesis of complex peptides containing fluorescent probes with high fidelity. chempep.comkohan.com.tw

| Parameter | Condition | Reference |

| Synthesis Method | Fmoc Solid-Phase Peptide Synthesis (SPPS) | chempep.comunifi.it |

| Deprotection Reagent | 20% Piperidine in DMF | kohan.com.twunifi.it |

| Coupling Reagents | HBTU/DIPEA or HATU | smolecule.comunifi.it |

| Compatibility | Fully compatible with automated synthesis | chempep.comkohan.com.tw |

Development of Fluorescently Tagged Peptides and Bioconjugates for Research Applications

The fluorescent nature of the HOMCA group makes this compound an invaluable tool for creating fluorescently tagged peptides and bioconjugates. smolecule.com These labeled molecules serve as powerful probes in a wide array of research applications, enabling the visualization and tracking of peptides within biological systems. smolecule.com This capability is crucial for studying protein-protein interactions, enzyme activity, and the cellular uptake and localization of peptides. smolecule.comaltabioscience.com

This compound facilitates the site-specific labeling of peptides. peptide.com By incorporating this amino acid derivative at a specific position in the peptide sequence during SPPS, researchers can ensure that the fluorescent tag is located precisely where it is needed for a particular application. This is a significant advantage over post-synthetic labeling methods, which can sometimes result in non-specific labeling or a heterogeneous mixture of products. altabioscience.combachem.com

The HOMCA group can also be utilized for further bioconjugation. For instance, it can be involved in bioorthogonal "click" reactions, allowing for the attachment of other molecules to the peptide without interfering with its biological function. smolecule.com This enables the creation of multifunctional bioconjugates for applications such as targeted drug delivery. smolecule.comchemimpex.com

A significant application of fluorescently labeled peptides is in the design of substrates for Förster Resonance Energy Transfer (FRET) assays. peptide.comacs.org FRET is a mechanism describing energy transfer between two light-sensitive molecules. In the context of peptide chemistry, a FRET pair typically consists of a donor fluorophore and an acceptor molecule (quencher). When the donor and acceptor are in close proximity, the fluorescence of the donor is quenched. nih.gov

This compound can be used to incorporate the donor fluorophore into a peptide substrate. acs.org If the peptide sequence also contains a suitable quencher, enzymatic cleavage of the peptide will separate the donor and quencher, leading to an increase in fluorescence. researchgate.net This "turn-on" fluorescence provides a sensitive and continuous method for monitoring enzyme activity. nih.govresearchgate.net For example, internally quenched fluorescent peptides have been developed to probe the substrate specificity of proteases. acs.org The coumarin (B35378) derivative in this compound can serve as the donor in a FRET pair with a quencher like 2,4-dinitrophenyl (Dnp). sigmaaldrich.comacs.org

| FRET Pair Component | Example Molecule/Group | Reference |

| Donor Fluorophore | 7-methoxycoumarin (Mca) | sigmaaldrich.com |

| Acceptor (Quencher) | 2,4-dinitrophenyl (Dnp) | sigmaaldrich.com |

Engineering of Branched and Cyclic Peptides Using this compound as a Core

The unique structure of lysine, with its side-chain amino group, makes it an ideal building block for creating non-linear peptide architectures such as branched and cyclic peptides. nih.govsigmaaldrich-jp.com this compound, with its orthogonally protected amino groups (the α-amino group protected by Fmoc and the ε-amino group available for modification), can serve as a core for the synthesis of these complex structures. unifi.itchemicalbook.com

For the synthesis of branched peptides, the side chain of the incorporated lysine derivative can be deprotected on the solid support to allow for the growth of a second peptide chain, creating a branched structure. kohan.com.twsigmaaldrich-jp.com This approach is utilized in the construction of multiple antigenic peptides (MAPs), where several copies of a peptide epitope are attached to a central lysine core to enhance the immune response. nih.gov

Similarly, for cyclic peptides, the side chain of a lysine derivative can be used for on-resin cyclization. After the linear peptide has been assembled, the side-chain protecting group of the lysine can be selectively removed and reacted with the N-terminus of the peptide to form a cyclic structure. nih.govbham.ac.uk The use of Fmoc-Lys(Mtt)-OH, a derivative with a very acid-sensitive Mtt protecting group on the side chain, has been demonstrated in the synthesis of cyclic peptide analogs. nih.gov While not this compound, the principle of using an orthogonally protected lysine derivative as a branching or cyclization point is the same.

The ability to introduce a fluorescent label concurrently with the creation of these complex peptide architectures makes this compound a particularly powerful tool for advanced peptide engineering.

Synthesis of Modified Histone Peptides for Epigenetic Research

The chemical synthesis of histone peptides with specific post-translational modifications (PTMs) is a cornerstone of modern epigenetics research. nih.govacs.org These synthetic peptides are indispensable tools for investigating the complex mechanisms of gene regulation, as they allow researchers to study the function of individual PTMs in a controlled, homogenous context. chimia.ch This cannot be readily achieved through biological expression systems. The primary method for creating these peptides is Fmoc solid-phase peptide synthesis (SPPS), a robust technique where amino acids are sequentially coupled to a growing chain anchored to a solid resin support. rsc.org

Within this framework, specialized amino acid derivatives are used to introduce specific modifications at precise locations in the peptide sequence. acs.org The compound N-α-(9-fluorenylmethoxycarbonyl)-N-ε-[(7-hydroxy-4-methylcoumarin-3-yl)acetyl]-L-lysine, or this compound, is one such derivative. It enables the incorporation of a fluorescent HOMCA (7-hydroxy-4-methylcoumarin-3-acetic acid) group onto the side chain of a lysine residue. vulcanchem.comnih.gov This allows for the production of fluorescently labeled histone peptides, which are critical for a variety of biochemical and biophysical assays designed to probe histone-protein interactions and enzyme activities. chimia.chepfl.ch

Post-translational modifications of histone tails, such as the methylation of lysine residues, are central to the "histone code," which dictates chromatin structure and gene expression. nih.gov To study the enzymes that "read," "write," and "erase" these marks, scientists require synthetic histone peptides containing mimics of these modifications.

While this compound is incorporated into histone peptides, it is important to distinguish its role from that of a true PTM mimic. The HOMCA group is a bulky, fluorescent coumarin derivative, which does not sterically or electronically resemble the mono-, di-, or trimethylated ε-amino group of lysine. vulcanchem.com Its primary function is not to mimic a methyl mark but to serve as a reporter group. True mimics are synthesized using building blocks like Fmoc-L-Lys(Me)-OH, Fmoc-L-Lys(Me₂)-OH, or Fmoc-L-Lys(Me₃)-OH, which faithfully replicate the structure of the modified lysine. nii.ac.jpamazonaws.com

The preparation of a histone peptide containing the HOMCA label follows standard Fmoc-SPPS protocols. The process involves:

Resin Preparation : An appropriate resin, such as a Rink Amide resin for a C-terminal amide, is prepared.

Fmoc Deprotection : The Fmoc protecting group on the resin or the last coupled amino acid is removed, typically using a solution of piperidine in a solvent like dimethylformamide (DMF). mdpi.com

Amino Acid Activation and Coupling : The desired Fmoc-protected amino acid, whether it is a standard amino acid, a true methylation mimic, or this compound, is activated using coupling reagents (e.g., HBTU/HOBt) and added to the resin to form a new peptide bond. nii.ac.jp

Washing : Excess reagents are washed away.

Iteration : The deprotection, coupling, and washing steps are repeated for each amino acid in the desired sequence.

Cleavage and Deprotection : Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a reagent cocktail, commonly containing trifluoroacetic acid (TFA). amazonaws.com The resulting crude peptide is then purified, typically by high-performance liquid chromatography (HPLC).

By incorporating this compound at a specific site, researchers can create histone peptide tools where a fluorescent signal reports on binding events or enzymatic processing near that location.

Table 1: Comparison of Lysine Modifications in Peptide Synthesis

| Modification Type | Building Block Example | Size | Charge (at pH 7.4) | Primary Function in Research |

|---|---|---|---|---|

| Acetylation | Fmoc-L-Lys(Ac)-OH | Small | Neutral | Mimics native PTM to study readers (e.g., bromodomains) and erasers (HDACs). epfl.ch |

| Monomethylation | Fmoc-L-Lys(Me,Boc)-OH | Small | Positive | Mimics native PTM to study readers (e.g., chromodomains) and erasers (KDMs). nii.ac.jp |

| Trimethylation | Fmoc-L-Lys(Me₃)⁺-OH Cl⁻ | Medium | Positive | Mimics native PTM for studying high-affinity reader interactions. amazonaws.com |

| HOMCA Labeling | this compound | Very Large / Bulky | Negative (phenolic OH) | Acts as a fluorescent reporter for binding assays, FRET, and enzyme kinetics. vulcanchem.commdpi.com |

The introduction of any non-native chemical group into a peptide can influence its structure and function. Incorporating the HOMCA moiety via this compound is no exception. The HOMCA group is significantly larger and more hydrophobic than the lysine side chain it modifies, and its planar, rigid coumarin ring system can impose significant conformational constraints. vulcanchem.com

The potential impacts include:

Alteration of Secondary Structure : The bulky nature of the HOMCA group may disrupt local secondary structures like alpha-helices or beta-sheets, or alternatively, stabilize specific turn structures through new interactions.

Modified Binding Affinity : When a histone peptide binds to a "reader" protein, the interaction is highly specific to the shape and chemical nature of the peptide sequence and its PTMs. mdpi.com A large fluorescent label like HOMCA could sterically hinder the peptide from fitting into a protein's binding pocket, potentially reducing affinity. Conversely, it could also introduce new favorable hydrophobic or π-stacking interactions, thereby increasing affinity.

These potential effects must be carefully considered and controlled for in experimental design. For instance, the activity or binding of a HOMCA-labeled peptide should be compared to that of an unlabeled peptide and a peptide with a native PTM to dissect the effects of the fluorescent tag from the biological question of interest. Despite these considerations, the benefits of having a site-specific fluorescent reporter often outweigh the potential structural perturbations, providing invaluable data that would otherwise be unattainable. sb-peptide.com

Table 2: Potential Structural and Functional Impacts of HOMCA Incorporation

| Property | Potential Impact | Rationale |

|---|---|---|

| Peptide Folding | Disruption or stabilization of local secondary structure. | The large, rigid aromatic system of coumarin can restrict backbone flexibility and introduce new non-covalent interactions. |

| Protein Interaction | Can either decrease or increase binding affinity to target proteins. | Steric hindrance may block access to binding pockets, while new hydrophobic interactions could enhance binding. mdpi.combiorxiv.org |

| Solubility | May decrease peptide solubility in aqueous solutions. | The HOMCA group adds significant hydrophobicity to the lysine side chain. |

| Enzyme Kinetics | May alter the rate of enzymatic modification at nearby sites. | The label could interfere with the recognition or catalytic activity of histone-modifying enzymes. |

Creation of Peptide-Based Probes and Tools for Molecular Recognition

The primary and most powerful application of this compound is in the creation of sophisticated peptide-based probes for molecular recognition. beilstein-journals.org Peptides offer excellent biocompatibility and chemical versatility, making them ideal scaffolds for designing probes that can report on specific biological events. mdpi.com By incorporating a fluorescent amino acid like Lys(HOMCA), a peptide is transformed into a tool that can signal its interaction with other molecules, such as proteins, nucleic acids, or small-molecule analytes, through changes in its fluorescence properties. nih.govresearchgate.net

The fluorescence of the coumarin moiety is sensitive to its local environment, including solvent polarity and pH, which can be exploited in probe design. vulcanchem.com These probes are frequently used in:

Enzyme Activity Assays : A common strategy involves designing a peptide substrate for an enzyme (e.g., a protease or histone deacetylase) that contains both a fluorophore like HOMCA and a quencher group. In the intact peptide, the fluorescence is quenched. Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to a "turn-on" fluorescence signal that is proportional to enzyme activity. epfl.chnih.gov

Fluorescence Resonance Energy Transfer (FRET) : FRET-based probes are used to measure molecular distances and conformational changes. A peptide can be synthesized with two different fluorophores—a donor (like coumarin) and an acceptor. When the two are in close proximity, excitation of the donor leads to energy transfer to the acceptor, which then emits light. Any event that changes the distance between them, such as protein binding or peptide folding, will alter the FRET efficiency, providing a measurable signal. beilstein-journals.orgnih.gov

Binding and Affinity Studies : The binding of a HOMCA-labeled peptide to a target protein or DNA can be monitored using techniques like fluorescence polarization (FP). When the small, rapidly tumbling peptide binds to a large molecule, its rate of rotation slows dramatically, leading to an increase in the polarization of its emitted light. mdpi.com This allows for the quantitative determination of binding affinities.

Bioimaging : Fluorescently labeled peptides can be introduced into cells to visualize the localization and dynamics of their targets. nih.govnih.gov For example, a labeled histone peptide could be used to track its interaction with chromatin-associated proteins in the nucleus of living cells.

The ability to synthesize these probes with high purity and a precisely placed fluorescent group, as afforded by this compound and SPPS, is fundamental to advancing our understanding of molecular recognition in complex biological systems.

Table 3: Applications of Fluorescent Peptide Probes

| Application | Principle | Example |

|---|---|---|

| Enzyme Assays | Cleavage of a quenched substrate separates a fluorophore/quencher pair, causing fluorescence to "turn on." | A coumarin-labeled peptide substrate for a matrix metalloproteinase (MMP) reports on enzyme activity upon hydrolysis. nih.gov |

| FRET Studies | A change in distance between a donor (e.g., coumarin) and an acceptor fluorophore upon binding or folding alters energy transfer. | A dual-labeled peptide changes its FRET signal upon binding to a target protein, revealing conformational changes. beilstein-journals.org |

| Binding Assays | The fluorescence polarization of a labeled peptide increases upon binding to a larger, slower-tumbling molecule. | A FAM-labeled peptide binding to a nucleosome allows for affinity measurement via fluorescence polarization. mdpi.com |

| Cellular Imaging | The fluorescent peptide acts as a tag to visualize the location and movement of its binding partner within a cell. | A peptide probe with a diethyl-aminocoumarin fluorophore is used for imaging nuclear DNA. nih.gov |

Spectroscopic and Conformational Investigations of Fmoc Lys Homca Oh and Its Conjugates

Fluorescence Spectroscopy of Coumarin-Labeled Lysine (B10760008) Derivatives.smolecule.commdpi.com

The incorporation of fluorescent moieties into amino acids provides a powerful tool for studying peptide structure, function, and interactions. Fmoc-Lys(HOMCA)-OH, a derivative of lysine featuring a 7-hydroxy-4-methylcoumarin-3-acetic acid (HOMCA) group, is particularly valuable as a fluorescent building block in peptide synthesis. smolecule.com The coumarin (B35378) fluorophore allows for sensitive detection and characterization of peptides in various environments.

Coumarin derivatives are known for their distinct fluorescent properties. uevora.pt The excitation and emission spectra of a fluorophore are fundamental characteristics that dictate its suitability for specific applications. evidentscientific.com For coumarin-labeled lysine, the excitation maximum is typically in the ultraviolet to the visible region of the electromagnetic spectrum, with the corresponding emission occurring at a longer wavelength, a phenomenon known as the Stokes shift. evidentscientific.com

For instance, a similar coumarin-labeled D-lysine derivative exhibits an excitation wavelength maximum around 360 nm and an emission maximum around 450 nm. sigmaaldrich.com Another related compound, Fmoc-Lys(AMCA)-OH, has an excitation peak at 345 nm and an emission peak at 450 nm. broadpharm.com These properties are crucial for designing fluorescence-based assays and imaging experiments, as they determine the optimal wavelengths for excitation sources and emission detectors.

Table 1: Representative Excitation and Emission Wavelengths for Coumarin-Labeled Lysine Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) |

| Coumarin-Labeled D-Lysine | ~360 | ~450 |

| Fmoc-Lys(AMCA)-OH | 345 | 450 |

This table provides illustrative data from similar compounds to indicate the general spectral range for coumarin-labeled lysine derivatives.

Several photophysical properties of coumarin-labeled amino acids, such as this compound, make them highly suitable for biological imaging. nih.gov These properties include high fluorescence quantum yields, significant Stokes shifts, and good photostability. rsc.org A high quantum yield signifies that a large fraction of the absorbed photons is re-emitted as fluorescence, leading to brighter signals. mdpi.com The Stokes shift is the difference between the maximum excitation and emission wavelengths; a larger Stokes shift is advantageous as it minimizes the overlap between the excitation and emission signals, thereby improving the signal-to-noise ratio. evidentscientific.com

Coumarin dyes are noted for their high quantum yields and their structural adaptability allows for modifications to their emission wavelengths. nih.gov Furthermore, the covalent attachment of these small organic probes to biomolecules allows for direct visualization with minimal perturbation. nih.gov The ability to incorporate these fluorescent amino acids directly during peptide synthesis offers a distinct advantage for creating internally labeled peptides for various research applications, including the study of protein-protein interactions and enzyme activity. rsc.orgnih.gov

The fluorescence of coumarin derivatives is often highly sensitive to the local environment, a property that can be exploited to probe changes in the peptide's surroundings. mdpi.com Factors such as solvent polarity, viscosity, and the presence of quenchers can significantly alter the fluorescence intensity and emission wavelength. mdpi.comnih.gov

For example, an increase in solvent polarity can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum of some 7-aminocoumarins, accompanied by a decrease in fluorescence intensity. mdpi.com This is often attributed to the formation of a twisted intramolecular charge-transfer (TICT) state in polar environments. mdpi.com Conversely, for other coumarins like 7-alkoxycoumarins, an increase in solvent polarity can lead to an increase in fluorescence intensity with a negligible shift in the emission wavelength. mdpi.com This sensitivity to the microenvironment allows peptides containing this compound to act as probes for monitoring binding events or conformational changes that alter the exposure of the coumarin moiety to the solvent. smolecule.com Studies have shown that the fluorescence of coumarin dyes can be used to investigate micellar microenvironments, indicating their utility in complex biological systems. bioone.orgnih.gov The pH of the environment can also affect the fluorescence intensity and emission wavelength of coumarin molecules due to internal charge transfer (ICT) processes. researchgate.net

Circular Dichroism (CD) Spectroscopy for Conformational Analysis of Peptides Containing this compound.mdpi.combioone.org

Circular dichroism (CD) spectroscopy is a widely used technique for investigating the secondary structure of peptides and proteins in solution. libretexts.orgamericanpeptidesociety.orgcreative-proteomics.com By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy provides valuable information about the conformational characteristics of a peptide backbone. libretexts.org

The incorporation of a modified amino acid like this compound into a peptide sequence can potentially influence its secondary structure. CD spectroscopy is an ideal tool to assess such perturbations. ejbiotechnology.info The far-UV CD spectrum (typically 190-250 nm) is sensitive to the peptide backbone conformation. libretexts.org Characteristic CD signals indicate the presence of α-helices (negative bands around 222 and 208 nm and a positive band around 192 nm), β-sheets (a negative band around 218 nm and a positive band around 195 nm), or random coil structures (a strong negative band near 200 nm). americanpeptidesociety.orgcreative-proteomics.com

By comparing the CD spectrum of a peptide containing this compound to that of its unlabeled counterpart, researchers can determine if the fluorescent label induces any significant changes in the secondary structure. nih.gov Furthermore, thermal or chemical denaturation studies monitored by CD can provide insights into the stability of the peptide's conformation. For instance, a study on peptides containing iminodiacetate (B1231623) groups used CD spectroscopy to show a modest structural effect of Ni2+ on the protein. nih.gov In another example, CD analysis of the peptide P5S3 revealed a disordered structure with some polyproline II character in the absence of silicate, but a partial transition to an α-helical conformation upon interaction with silicic acid. nih.gov

Table 2: Characteristic Far-UV CD Signals for Common Peptide Secondary Structures

| Secondary Structure | Wavelength (nm) | Molar Ellipticity |

| α-Helix | ~222 | Negative |

| ~208 | Negative | |

| ~192 | Positive | |

| β-Sheet | ~218 | Negative |

| ~195 | Positive | |

| Random Coil | ~198 | Negative (strong) |

This table presents generally accepted characteristic CD spectral features for different secondary structures.

In applications such as Förster Resonance Energy Transfer (FRET), peptides are often labeled with both a fluorophore and a quencher. nih.gov It is crucial to understand how this pair of bulky moieties affects the peptide's conformation and stability. CD spectroscopy is instrumental in this assessment.

Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation of Conjugatesamazonaws.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of molecules. In the context of this compound conjugates, NMR is instrumental in confirming the covalent attachment of the this compound unit to other molecules and in detailing the structural integrity of the resulting conjugate.

Two-dimensional NMR techniques, such as COSY and TOCSY, can be employed to establish connectivity between protons within the conjugate, confirming the structural sequence. nih.gov For example, these techniques can verify the linkage of the HOMCA group to the epsilon-amino group of the lysine side chain. Furthermore, NOESY experiments can provide information about the spatial proximity of protons, offering insights into the conformation of the conjugate in solution. nih.gov

A key aspect of NMR analysis is the use of deuterated solvents. For water-insoluble compounds, solvents like DMSO-d6 are often used, while for water-soluble conjugates, a mixture of D₂O and H₂O might be employed. nih.gov The chemical shifts observed are always calibrated relative to an internal standard. nih.gov

Mass Spectrometry (MS) for Verification of Conjugate Formation and Purityamazonaws.com

Mass spectrometry (MS) is an indispensable analytical technique for verifying the successful synthesis of this compound conjugates and for assessing their purity. This method provides a precise determination of the molecular weight of the conjugate, which serves as direct evidence of its formation.

High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization (ESI) or fast atom bombardment (FAB), are commonly used. unifi.itmdpi.com These methods can provide highly accurate mass-to-charge (m/z) ratios, often to four decimal places, allowing for the unambiguous confirmation of the elemental composition of the synthesized conjugate. unifi.it For example, the formation of a conjugate would be confirmed by the appearance of a molecular ion peak in the mass spectrum corresponding to the calculated molecular weight of the target molecule. sigmaaldrich.com

In addition to confirming the identity of the product, MS is also crucial for purity assessment. The presence of peaks corresponding to starting materials or side products in the mass spectrum would indicate an impure sample. mdpi.com Often, MS is coupled with a separation technique like high-performance liquid chromatography (HPLC) (LC-MS), which allows for the separation of the components of a mixture before they are introduced into the mass spectrometer. sigmaaldrich.com This combination is powerful for both qualitative and quantitative analysis of the reaction mixture. For instance, the purity of a synthesized peptide conjugate can be determined by integrating the area of the desired product peak in the HPLC chromatogram and comparing it to the total area of all peaks. sigmaaldrich.com

| Compound | Molecular Formula | Calculated Molecular Weight (Da) |

| This compound | C₃₃H₃₂N₂O₈ | 584.625 |

| Fmoc-Lys-OH | C₂₁H₂₄N₂O₄ | 368.43 |

| Fmoc-Lys(Fmoc)-OH | C₃₆H₃₄N₂O₆ | 590.66 |

| Fmoc-Lys(Z)-OH | C₂₉H₃₀N₂O₆ | 502.56 |

This table presents the molecular formulas and calculated molecular weights of this compound and related compounds for reference. smolecule.comsigmaaldrich.comsigmaaldrich.commsu.edu

UV-Vis Spectroscopy for Characterization of Chromophoressigmaaldrich.comresearchgate.net

UV-Vis spectroscopy is a valuable technique for characterizing the chromophoric groups within this compound and its conjugates. broadpharm.com A chromophore is the part of a molecule responsible for its color, which arises from the absorption of light at specific wavelengths in the visible and ultraviolet regions of the electromagnetic spectrum. broadpharm.com

The this compound molecule contains two primary chromophores: the fluorenylmethoxycarbonyl (Fmoc) group and the 7-hydroxy-4-methylcoumarin moiety. The Fmoc group itself exhibits strong UV absorbance, typically with absorption maxima around 260 nm and 210 nm. researchgate.net The coumarin derivative, HOMCA, is a well-known fluorophore and chromophore. smolecule.com Coumarin-based compounds generally show absorption in the UV region, and the exact wavelength of maximum absorbance (λmax) is dependent on the substitution pattern and the solvent. researchgate.net

When this compound is incorporated into a peptide or another conjugate, the resulting molecule will have a characteristic UV-Vis absorption spectrum that is a composite of the absorbance of its constituent chromophores. upi.edu For example, a conjugate containing both the Fmoc group and the HOMCA moiety would be expected to display absorption bands attributable to both. researchgate.netresearchgate.net

UV-Vis spectroscopy can be used to confirm the presence of these chromophores in the final conjugate. Changes in the absorption spectrum, such as shifts in λmax (bathochromic or hypsochromic shifts) or changes in molar absorptivity (hyperchromic or hypochromic effects), can provide information about the electronic environment of the chromophores and may indicate successful conjugation or conformational changes. broadpharm.com The fluorescent properties of the HOMCA group also allow for the use of fluorescence spectroscopy, which can provide even more sensitive detection and characterization of the conjugates. smolecule.com

| Chromophore Group | Typical Absorption Maxima (λmax) | Notes |

| Fmoc group | ~210 nm, ~260 nm | Strong absorbance in the UV region. researchgate.net |

| Coumarin derivatives | Varies (typically in UV range) | λmax is sensitive to substitution and solvent. researchgate.net |

| Conjugated systems | >200 nm | Extending conjugation generally leads to a bathochromic shift (shift to longer wavelengths). broadpharm.com |

This table summarizes the typical UV-Vis absorption characteristics of the key chromophoric groups discussed.

Mechanistic and Cellular Studies Utilizing Fmoc Lys Homca Oh Derivatives

Development of Fluorescent Probes for Cellular Imaging Applications

The conjugation of fluorescent dyes to amino acids like lysine (B10760008) creates powerful reagents for visualizing biological processes within living cells. medchemexpress.com Derivatives of Fmoc-Lys(HOMCA)-OH are designed to be incorporated into peptides or other molecules to create probes that can report on their location, interactions, and environment through fluorescence microscopy. The choice of a coumarin-based fluorophore like HOMCA is advantageous due to its sensitivity to the local environment, relatively small size, and favorable photophysical properties, including a notable Stokes shift. ruixibiotech.combroadpharm.com

A primary challenge in cellular imaging is the delivery of fluorescent probes across the cell membrane to their intracellular targets. The design of molecules incorporating Lys(HOMCA)-OH must consider factors that govern membrane permeability. Strategies often involve creating probes that are small, moderately lipophilic, and have a balanced charge distribution to facilitate passive diffusion into the cell. However, a common issue with some fluorescent probes, particularly those with cationic charges, is their undesired accumulation in organelles like mitochondria or lysosomes, which can lead to false-positive signals. nih.gov

The utility of a fluorescent probe is defined by its ability to specifically label a target of interest. Probes derived from this compound achieve specificity through the molecule to which the fluorescent lysine is attached. For example, if Lys(HOMCA)-OH is incorporated into a peptide sequence that is a known ligand for a specific receptor or a substrate for a particular enzyme, the probe's fluorescence will be localized to where that receptor or enzyme is present.

To confirm specificity, colocalization experiments are often performed. This involves co-labeling the cells with the HOMCA-based probe and a second, well-characterized fluorescent marker known to accumulate in a specific organelle (e.g., MitoTracker for mitochondria or LysoTracker for lysosomes). If the signals from the two probes overlap, it indicates the HOMCA-probe's localization. Advanced probe design strategies aim to suppress non-specific binding and organelle accumulation to ensure that the observed fluorescence accurately reflects the location of the intended biological target. nih.gov

Design of Enzyme Substrates and Inhibitors for Biochemical Assays

This compound is a key component in the synthesis of fluorogenic substrates and inhibitors used to study enzyme activity. The HOMCA group can act as a fluorophore in Förster Resonance Energy Transfer (FRET) pairs or as a standalone reporter whose fluorescence changes upon enzymatic action.

FRET-based assays are a widely used method for continuously monitoring enzyme activity. thermofisher.cn A typical FRET substrate for a protease consists of a short peptide containing a fluorophore and a quencher molecule. The peptide sequence is designed to be recognized and cleaved by the target protease.

In this design, a fluorescent amino acid like Lys(HOMCA)-OH can serve as the fluorophore, while another amino acid in the sequence is modified with a suitable quencher (e.g., DABCYL). When the peptide substrate is intact, the fluorophore and quencher are in close proximity, and the energy from the excited fluorophore is transferred non-radiatively to the quencher, resulting in minimal fluorescence. Upon cleavage of the peptide by a protease, the fluorophore and quencher are separated, leading to a significant increase in fluorescence emission. nih.gov This change in fluorescence can be measured over time to determine the rate of the enzymatic reaction.

| Fluorophore | Typical Excitation (nm) | Typical Emission (nm) | Paired Quencher |

|---|---|---|---|

| Coumarin (B35378) Derivatives (e.g., Mca, AMCA) | ~325-350 | ~400-450 | DABCYL |

| EDANS | ~335-340 | ~490-500 | DABCYL |

| Fluorescein (FITC) | ~495 | ~520 | DABCYL |

To determine the preferred amino acid sequence (substrate specificity) of a protease, researchers can synthesize a combinatorial library of fluorogenic substrates. nih.gov Using this compound and a corresponding quencher-modified amino acid, libraries can be built where specific positions within the peptide sequence are varied systematically.

By exposing the enzyme to this library, the substrates that are cleaved most efficiently will produce the strongest fluorescent signal. acs.org This method allows for a rapid and high-throughput profiling of the protease's specificity. Once optimal substrates are identified, they can be used to perform detailed enzyme kinetics studies. By measuring the initial reaction rates at various substrate concentrations, key kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat) can be determined, providing insight into the enzyme's efficiency and affinity for the substrate.

In addition to creating substrates, molecules incorporating Lys(HOMCA)-OH can be designed as enzyme inhibitors. These fluorescently-tagged inhibitors are valuable tools for studying enzyme-inhibitor interactions and for screening potential therapeutic compounds. For example, a known inhibitor of an enzyme like human neutrophil elastase can be synthesized with a Lys(HOMCA)-OH tag.

The inhibitory activity of such conjugates can be assessed in a competitive assay. In this setup, the enzyme, a known fluorogenic substrate (which could also be based on a FRET pair), and the fluorescently-labeled inhibitor are combined. The inhibitor competes with the substrate for binding to the enzyme's active site. Potent inhibition will result in a significantly lower rate of substrate cleavage, observed as a reduced rate of fluorescence increase. This approach allows for the quantification of the inhibitor's potency (e.g., determining its IC₅₀ value). The intrinsic fluorescence of the inhibitor itself can also be used to study its binding affinity to the target enzyme through techniques like fluorescence polarization.

Investigations into Molecular Interactions and Binding Affinity

Computational studies have been employed to elucidate the binding mechanisms of Fmoc-L-Lysine carboxamide derivatives. benthamdirect.com Molecular docking and dynamics simulations were utilized to understand the stability of these compounds within the active site of target proteins, such as the Epidermal Growth Factor Receptor (EGFR). benthamdirect.com In these studies, a derivative identified as compound 4i was shown to be stable within the EGFR active site, providing a theoretical basis for its observed biological activity. benthamdirect.com Such computational approaches are crucial in predicting the binding conformations and affirming the stability of ligand-protein complexes. benthamdirect.com

The analysis of interactions between Fmoc-L-Lysine carboxamide derivatives and their protein targets has been a key area of investigation. benthamdirect.com Studies have focused on their potential as inhibitors of specific enzymes, such as the EGFR-Tyrosine Kinase (EGFR-TK). benthamdirect.com One particular derivative, compound 4i, was identified as a potent inhibitor of EGFR. benthamdirect.com Molecular docking studies confirmed that compound 4i fits stably into the active site of EGFR, suggesting a strong interaction that underlies its inhibitory activity. benthamdirect.com This detailed analysis of protein-ligand interactions is fundamental to understanding the mechanism of action for this class of compounds. benthamdirect.com

Exploration of Biological Effects of Fmoc-Lysine Carboxamide Derivatives

The cytotoxic effects of Fmoc-L-Lysine carboxamide derivatives have been evaluated against various cancer cell lines. benthamdirect.com Research findings indicate that specific derivatives, namely compounds 4f and 4i, exhibit significant cytotoxicity against A549 (lung carcinoma) and SKOV3 (ovarian cancer) cell lines. benthamdirect.com The mechanism of action for these compounds has been linked to the inhibition of key cellular targets like EGFR. benthamdirect.com Compound 4i, in particular, demonstrated the highest level of EGFR inhibition among the tested derivatives. benthamdirect.com The cytotoxic and inhibitory activities are quantified by IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro. benthamdirect.com

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 4f | A549 | 2.75 |

| 4i | SKOV3 | 1.91 |

| Compound | Target | IC₅₀ (μM) |

|---|---|---|

| 4i | EGFR | 0.189 |

Investigations into the cellular effects of Fmoc-L-Lysine carboxamide derivatives have revealed their ability to interfere with cell cycle progression and induce programmed cell death, or apoptosis. benthamdirect.com Studies on cancer cells showed that these compounds can arrest the cell cycle at different phases. benthamdirect.com Specifically, compound 4f was found to arrest the cell cycle in the G0/G1 phase. benthamdirect.com In contrast, compound 4i arrested the cell cycle in the G2/M phase and was shown to trigger apoptosis in cancer cells. benthamdirect.com These findings suggest that the cytotoxic effects of these derivatives are mediated, at least in part, by their ability to disrupt normal cell cycle progression and activate apoptotic pathways. benthamdirect.com

Emerging Research Directions and Future Perspectives

Integration of Fmoc-Lys(HOMCA)-OH in Peptide-Based Hydrogel Systems

The integration of this compound into peptide-based hydrogel systems represents a significant area of research. The HOMCA group can influence the three-dimensional structure of the peptide chain, which is a critical factor in the self-assembly of peptides into hydrogel networks. smolecule.com This conformational control allows for the design of hydrogels with specific mechanical properties and responsiveness to environmental stimuli. These "smart" hydrogels have potential applications in tissue engineering, regenerative medicine, and controlled drug release. The ability to precisely dictate the hydrogel's structure through the incorporation of this compound allows researchers to create scaffolds that can mimic the extracellular matrix, promoting cell growth and tissue regeneration.

Advanced Applications in Targeted Delivery Systems and Molecular Diagnostics Research

This compound is proving to be a valuable tool in the development of advanced targeted delivery systems and molecular diagnostics. The HOMCA group can participate in bioorthogonal "click" reactions, enabling the attachment of specific molecules to the peptide. smolecule.com This facilitates the targeted delivery of therapeutic agents to specific cells or tissues, potentially enhancing the efficacy of treatments while minimizing side effects.

In molecular diagnostics, the inherent fluorescent properties of certain coumarin-based structures, which can be related to the HOMCA moiety, allow for the development of fluorescent probes. smolecule.com When incorporated into peptides, this compound can be used to create probes that can visualize and track biological processes in real-time. smolecule.com This is particularly useful for studying protein interactions, enzyme activity, and other cellular events, thereby advancing our understanding of disease mechanisms. smolecule.com

Development of Novel Bioconjugation Chemistries with this compound

The development of novel bioconjugation chemistries is another exciting frontier for this compound. The reactivity of the HOMCA group allows for the exploration of new ligation strategies beyond traditional methods. Researchers are investigating ways to use the unique functionality of HOMCA to create stable and specific linkages to other biomolecules, such as proteins, nucleic acids, and carbohydrates. smolecule.com This could lead to the creation of novel bioconjugates with enhanced properties for a variety of applications, including the development of more effective vaccines, antibody-drug conjugates, and diagnostic reagents.

High-Throughput Screening Methodologies Utilizing Fluorescent Lysine (B10760008) Analogues

The fluorescent nature of compounds related to the HOMCA group in this compound makes it a candidate for high-throughput screening (HTS) methodologies. HTS allows for the rapid testing of large libraries of compounds to identify those with desired biological activities. By incorporating fluorescent lysine analogues like this compound into peptide libraries, researchers can develop assays to screen for inhibitors or activators of specific enzymes or protein-protein interactions. The fluorescence provides a readily detectable signal, making the screening process more efficient and cost-effective.

Computational Chemistry and in silico Design of this compound Derivatives for Specific Applications

Computational chemistry and in silico design are playing an increasingly important role in the development of new molecules with specific functions. Molecular modeling and simulations can be used to predict the properties and behavior of this compound and its derivatives. This allows researchers to design new analogues with optimized characteristics for specific applications, such as enhanced binding affinity to a particular target or improved stability in biological environments. This computational approach can significantly accelerate the discovery and development process of new peptide-based therapeutics and diagnostics.

Q & A

Advanced Research Question

- Orthogonal deprotection : Use Alloc (allyloxycarbonyl) or Mtt (4-methyltrityl) groups for lysine side chains, which can be selectively removed via palladium catalysts or mild acids without affecting HOMCA .

- Coupling optimization : Employ double couplings or elevated temperatures (e.g., 50°C) to overcome steric hindrance from HOMCA .

- Post-synthesis analysis : Use LC-MS to detect undesired modifications (e.g., incomplete coupling or HOMCA degradation) and adjust synthetic protocols accordingly .

How does the HOMCA modification affect peptide solubility and purification?

Advanced Research Question

- Solubility challenges : The hydrophobic coumarin moiety may reduce aqueous solubility. Counteract by:

- Purification strategies : Use reverse-phase HPLC with gradients optimized for hydrophobic peptides. Monitor fractions via fluorescence to isolate HOMCA-containing products efficiently .

What analytical techniques verify the successful incorporation of this compound in synthesized peptides?

Basic Research Question

- Mass spectrometry (MS) : Confirm molecular weight matches theoretical values (±1 Da) and detect side products (e.g., truncated peptides) .

- Fluorescence spectroscopy : Validate HOMCA presence by comparing emission spectra to standard curves .

- NMR : Analyze coupling efficiency via 1H NMR, focusing on characteristic peaks for HOMCA (e.g., coumarin aromatic protons) .

How can orthogonal protection strategies enable branched peptide synthesis with this compound?

Advanced Research Question

- Dual protection : Use Fmoc-Lys(Alloc)-OH as a precursor, where Alloc is selectively removed with Pd(0)/Ph₃P to expose a secondary amine for branching. Subsequent coupling of HOMCA-modified residues enables controlled branching .

- Case study : In dendritic nanocarrier synthesis, Fmoc-Lys(Mtt)-OH was iteratively coupled to a solid support, followed by selective Mtt removal and HOMCA introduction to create targeted drug delivery systems .

How does HOMCA’s fluorescence quantum yield impact data interpretation compared to other probes?

Advanced Research Question

- High quantum yield advantage : HOMCA’s quantum yield of 1 ensures high signal-to-noise ratios, making it superior to probes like FITC (QY ~0.92) for low-abundance peptide detection .

- Comparative studies : Normalize fluorescence intensity data to molar extinction coefficients to account for variability between HOMCA and alternative labels (e.g., dansyl or pyrene derivatives).

What are the stability considerations for HOMCA under varying pH and temperature conditions?

Advanced Research Question

- pH sensitivity : HOMCA’s coumarin core is stable at pH 4–8 but may degrade under strongly acidic (pH <2) or basic (pH >10) conditions. Pre-test buffers for long-term storage .

- Thermal stability : Avoid prolonged heating (>60°C) during peptide synthesis or purification to prevent fluorescence quenching or structural degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.